molecular formula C8H12ClNO3S B13494409 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride

Cat. No.: B13494409
M. Wt: 237.70 g/mol
InChI Key: FEOYKNOASMPQKJ-UHFFFAOYSA-N
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Description

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride is a furan-based carboxylic acid derivative with a sulfanyl-linked aminoethyl substituent. Its structure combines a furan ring—a five-membered aromatic heterocycle—with a carboxylic acid group at position 2 and a thioether side chain at position 5, terminating in a primary amine group. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications .

Properties

Molecular Formula

C8H12ClNO3S

Molecular Weight

237.70 g/mol

IUPAC Name

5-(2-aminoethylsulfanylmethyl)furan-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO3S.ClH/c9-3-4-13-5-6-1-2-7(12-6)8(10)11;/h1-2H,3-5,9H2,(H,10,11);1H

InChI Key

FEOYKNOASMPQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CSCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromomethylfuran-2-carboxylic acid with 2-aminoethanethiol under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and aminoethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The furan ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Key Substituent Molecular Formula Molecular Weight (Da) Similarity Score Notes
5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride Not specified -SCH2CH2NH2 (aminoethylsulfanyl) C9H14ClNO3S 251.7 (calc.) N/A Target compound; hydrochloride enhances solubility.
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride 51521-95-0 -CH2NH2 (aminomethyl) C7H10ClNO3 199.6 0.98 Closest analog; lacks thioether linkage, higher solubility .
5-((Dimethylamino)methyl)furan-2-carboxylic acid 86649-59-4 -CH2N(CH3)2 (dimethylaminomethyl) C9H13NO3 183.2 0.91 Reduced basicity due to tertiary amine; potential for altered bioactivity .
5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride 1170785-85-9 -SCH2(1-methylimidazole) C17H18FN3 (with F) 299.3 N/A Heterocyclic substituent; fluorine inclusion suggests medicinal chemistry applications .
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carboxylic acid 832737-87-8 -OCH2(2-chloro-6-methylphenyl) (phenoxy) C13H11ClO4 267.0 N/A Lipophilic substituent; chlorine enhances stability but may reduce solubility .
2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethanamine 66356-53-4 -SCH2CH2NH2 + dimethylaminomethyl C24H40N4O6S2 544.7 N/A Ranitidine analog; dual substituents suggest H2 receptor antagonism .

Key Research Findings

Structural Impact on Solubility: The hydrochloride salt form of 5-(Aminomethyl)furan-2-carboxylic acid (CAS 51521-95-0) exhibits high aqueous solubility, a property likely shared by the target compound due to its similar ionic character . In contrast, phenoxy-substituted analogs (e.g., CAS 832737-87-8) show reduced solubility due to aromatic lipophilic groups .

Bioactivity and Functional Group Relationships: The aminoethylsulfanyl group in the target compound provides a primary amine, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to tertiary amines like dimethylamino analogs .

Synthetic Accessibility :

  • Methyl ester derivatives (e.g., CAS 73751-06-1) are intermediates in synthesizing carboxylic acid derivatives, suggesting shared synthetic pathways for the target compound .

Therapeutic Potential: Ranitidine-related compounds (e.g., CAS 66356-53-4) highlight the pharmacological relevance of furan-thioether scaffolds in gastrointestinal therapies, though the target compound’s specific applications remain unverified .

Biological Activity

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

The compound has the following chemical characteristics:

  • Chemical Formula: C₈H₁₂ClN₃O₃S
  • Molecular Weight: 239.71 g/mol
  • IUPAC Name: 5-{[(2-aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride

The biological activity of 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride can be attributed to its structural features, which include a furan ring and an aminoethyl sulfanyl group. These components are known to interact with bacterial cell membranes and inhibit essential metabolic pathways.

Antibacterial Activity

Research indicates that compounds similar to 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride exhibit significant antibacterial properties. A study demonstrated that derivatives of furan-2-carboxylic acids effectively inhibited the swarming and swimming motility of Escherichia coli at concentrations as low as 1.8 µg/L .

Efficacy Against Specific Bacteria

Bacteria SpeciesInhibition Concentration (µg/L)Mechanism of Action
Escherichia coli1.8Inhibition of swarming and swimming
Pseudomonas aeruginosa2.3Disruption of cell membrane integrity

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may also possess antifungal activity. The mechanism likely involves disruption of fungal cell wall synthesis, similar to other furan derivatives.

Case Studies

  • Inhibition of Biofilm Formation:
    A study assessed the impact of 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride on biofilm formation by pathogenic bacteria. Results indicated a significant reduction in biofilm biomass, suggesting its potential use in preventing infections associated with biofilms.
  • Synergistic Effects with Antibiotics:
    Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The results showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus, indicating that it could be a valuable adjunct in antibiotic therapy.

Safety and Toxicology

While the biological activities are promising, safety data for 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride remains limited. Preliminary toxicity assessments suggest low cytotoxicity in mammalian cell lines at therapeutic concentrations, but further studies are necessary to establish a comprehensive safety profile.

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